1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a substituted piperazin-2-one derivative. Piperazin-2-ones are a class of six-membered heterocyclic compounds incorporating both nitrogen and oxygen in the ring structure. They are of significant interest in medicinal chemistry, serving as important building blocks for various pharmaceuticals and bioactive compounds. The presence of the fluorobenzyl substituent further contributes to its specific pharmacological properties and makes it a valuable scaffold for drug discovery. []
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride can be synthesized using a modified Jocic reaction. [] This method involves reacting an enantiomerically-enriched trichloromethyl-containing alcohol, obtained via asymmetric reduction, with an N-substituted diamine. This approach allows for the regioselective synthesis of 1-substituted piperazinones, including the target compound, with minimal loss of stereochemical integrity. []
Another method involves a multi-step process starting from 3-iodo-1H-pyrazolo[3,4-b]pyridine. [] This process involves reacting the starting material with fluorobenzyl bromide, followed by reactions with zinc cyanide, sodium methoxide, ammonium chloride, acetic acid, and methanol. Finally, reacting the resulting compound with hydrogen chloride gas yields 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride. This intermediate can then be further transformed into 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride through a series of reactions. []
The crystal structure of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride reveals that the piperazine ring adopts a chair conformation. The fluorophenyl ring and the four planar carbon atoms of the piperazine ring form a dihedral angle of 78.27°. Meanwhile, the dihedral angle between the piperazine ring and the ethanone plane is 55.21°. The chlorine atom is displaced by 1.589 Å out of the plane. []
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride serves as a crucial intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH). [, , ] In this synthesis, the compound undergoes a series of reactions, including nucleophilic substitution, hydrolysis, and condensation reactions, to form the active pharmaceutical ingredient.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: